Esonarimod Esonarimod Esonarimod is an aromatic ketone.
Brand Name: Vulcanchem
CAS No.: 101973-77-7
VCID: VC0527437
InChI: InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O
Molecular Formula: C14H16O4S
Molecular Weight: 280.34 g/mol

Esonarimod

CAS No.: 101973-77-7

Cat. No.: VC0527437

Molecular Formula: C14H16O4S

Molecular Weight: 280.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Esonarimod - 101973-77-7

Specification

CAS No. 101973-77-7
Molecular Formula C14H16O4S
Molecular Weight 280.34 g/mol
IUPAC Name 2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)
Standard InChI Key YRSSFEUQNAXQMX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O
Appearance Solid powder

Introduction

Chemical Profile and Structural Characteristics

Esonarimod is a racemic compound with the systematic name 2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid . Its molecular structure features a 4-methylphenyl ketone group, an acetylthio-methyl side chain, and a carboxylic acid moiety, contributing to both its reactivity and pharmacokinetic behavior . The compound’s molecular weight is 280.34 g/mol, with a logP value of 1.9, indicating moderate lipophilicity .

Stereochemical Considerations

Synthesis and Large-Scale Production

The industrial synthesis of esonarimod relies on a Michael addition reaction between thioacetic acid and 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid . A critical optimization involved adding trace amounts of water (0.5–1.0% v/v), which increased yields from 70% to over 90% by stabilizing intermediates . This method enabled reproducible production batches exceeding 25 kg, meeting Good Manufacturing Practice (GMP) standards .

Table 1: Key Synthetic Parameters for Esonarimod

ParameterValue
Starting Material2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid
ReagentThioacetic acid
CatalystNone (water-assisted)
Yield Optimization0.5–1.0% water additive
Batch Scale>25 kg

Pharmacological Mechanisms

Interleukin-1 Inhibition

Esonarimod’s primary mechanism involves suppression of IL-1β production in macrophages, a cytokine central to rheumatoid arthritis pathogenesis . Unlike direct IL-1 receptor antagonists, esonarimod modulates intracellular signaling pathways upstream of cytokine release, potentially offering broader anti-inflammatory effects .

Thiol-Mediated Activity

  • Protein Binding: Only 0.66% of plasma radioactivity post-administration corresponded to M-I-protein conjugates .

  • Dissociation Kinetics: Conjugates rapidly dissociate in the presence of endogenous thiols (e.g., glutathione, cysteine) with a half-life of 6.9 hours .

This low propensity for irreversible protein binding likely explains esonarimod’s favorable tissue accumulation profile compared to older thiol-based therapies .

Metabolic Pathways and Enzyme Kinetics

EnzymeKm (μM)Vmax (pmol/min/mg)Methimazole Inhibition
FMO14.2118.7Yes (IC₅₀ = 12 μM)
FMO33.899.2Yes (IC₅₀ = 8 μM)
FMO52.7124.1No

FMO5’s dominance in M2 oxidation was confirmed through correlation studies (r² = 0.539, p < 0.05) with methyl p-tolyl sulfide, an FMO-specific probe .

Elimination Profile

  • Half-Life: 6.9 hours for M-I-protein conjugates .

  • Excretion: 85% renal, primarily as glucuronidated metabolites .

  • Tissue Accumulation: Negligible, due to rapid conjugate dissociation and renal clearance .

Preclinical and Clinical Development

Preclinical Efficacy

In adjuvant-induced arthritis models, esonarimod reduced joint swelling by 62% at 10 mg/kg/day, comparable to methotrexate . The lack of tissue accumulation suggested a lower risk of long-term toxicity versus gold-standard DMARDs .

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